N4-Benzoylcytosine and its derivatives have garnered attention in the field of medicinal chemistry due to their potential as antitumor agents. These compounds are analogs of 1-β-D-arabinofuranosylcytosine (Ara-C), a nucleoside drug used in chemotherapy. The modification of Ara-C by acyl substitution at the N4 position has led to the development of lipophilic derivatives with enhanced antitumor activities. The studies under review explore the synthesis, antitumor activities, and the chemical properties of these N4-acyl derivatives, particularly focusing on N4-behenoyl-1-β-D-arabinofuranosylcytosine as a promising new antitumor agent123.
The antitumor activity of N4-acyl-1-β-D-arabinofuranosylcytosines is attributed to their lipophilic nature, which enhances their solubility and bioavailability when used with detergents like HCO-60. These compounds, especially N4-behenoyl-1-β-D-arabinofuranosylcytosine, have shown superior activity compared to the parent compound Ara-C. Their resistance to the inactivating enzyme cytidine deaminase contributes to their prolonged efficacy in the host. The mechanism by which these acyl derivatives exert their antitumor effects is likely related to their ability to interfere with DNA synthesis in rapidly dividing cancer cells, similar to the parent compound Ara-C12.
The primary application of N4-acyl-1-β-D-arabinofuranosylcytosines is in the field of oncology. N4-behenoyl-1-β-D-arabinofuranosylcytosine, in particular, has demonstrated high antitumor activity against mouse leukemia L1210. Its efficacy is notable when administered as a solution, and it has shown to be effective in smaller dosages and across various treatment schedules. This compound's resistance to cytidine deaminase also makes it a promising candidate for further development as an antitumor agent12.
In the realm of synthetic chemistry, the glycosylation of N4-benzoylcytosine has been studied to understand the behavior of these compounds during chemical reactions. The glycosylation with acetylated glycals in the presence of SnCl4 has been shown to yield primarily N1-nucleosides. These reactions and the resulting compounds' structures have been characterized using PMR and CD spectroscopy, which is crucial for the development of new drugs and understanding their interactions at the molecular level4.
CAS No.: 33998-26-4
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 1610526-18-5
CAS No.: 83164-90-3